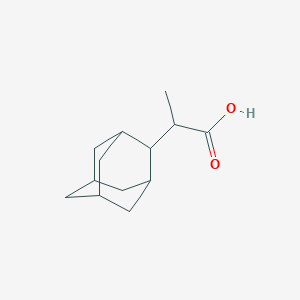
2-(Adamantan-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Adamantan-2-yl)propanoic acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a propanoic acid group attached to the adamantane framework. Adamantane derivatives are notable for their stability and rigidity, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-2-yl)propanoic acid typically involves the functionalization of adamantane. One common method is the alkylation of adamantane with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. For instance, the reaction of adamantane with bromoacetic acid under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly important in industrial settings.
化学反应分析
Types of Reactions
2-(Adamantan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The hydrogen atoms on the adamantane framework can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated adamantane derivatives.
科学研究应用
2-(Adamantan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as thermally stable polymers and lubricants.
作用机制
The mechanism of action of 2-(Adamantan-2-yl)propanoic acid involves its interaction with specific molecular targets. The rigid adamantane framework allows for precise spatial orientation, which can enhance binding affinity to target molecules. This compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various applications.
1-Adamantanecarboxylic acid: Another carboxylic acid derivative of adamantane with similar properties.
2-Adamantanone: A ketone derivative of adamantane, used in organic synthesis.
Uniqueness
2-(Adamantan-2-yl)propanoic acid is unique due to the presence of the propanoic acid group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile functionalization, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
2-(2-adamantyl)propanoic acid |
InChI |
InChI=1S/C13H20O2/c1-7(13(14)15)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-12H,2-6H2,1H3,(H,14,15) |
InChI 键 |
CIPPAYCZQKRFTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C2CC3CC(C2)CC1C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















